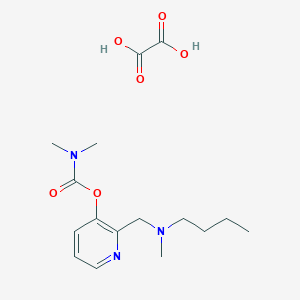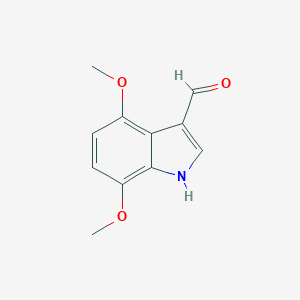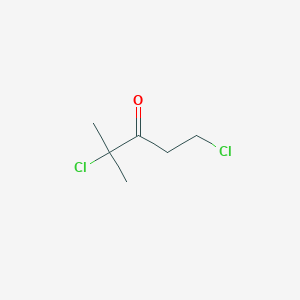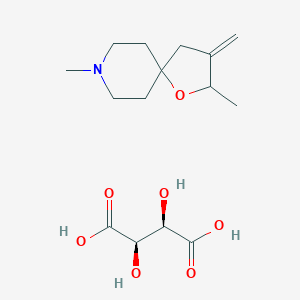
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as Pyributicarb, is a compound that belongs to the carbamate family. It is used as a herbicide to control the growth of weeds in crops. It was first synthesized in the 1970s and has since been used in the agricultural industry.
Mécanisme D'action
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) belongs to the carbamate family of herbicides. It inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have no significant effects on the growth and development of crops such as soybeans, corn, and cotton. It is rapidly metabolized in plants and does not accumulate in the soil. However, it has been shown to have toxic effects on non-target organisms such as bees, earthworms, and aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is widely used in the agricultural industry for its herbicidal properties. It is easy to synthesize and has a high degree of selectivity for weeds. However, it has limitations in terms of its toxicity to non-target organisms and its potential to cause environmental pollution.
Orientations Futures
There are several future directions for research on Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). These include:
1. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on non-target organisms such as bees, earthworms, and aquatic organisms.
2. Developing new formulations of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) that are less toxic to non-target organisms.
3. Investigating the potential of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) as a treatment for neurological disorders in humans.
4. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on soil microbiota and its potential to cause environmental pollution.
Conclusion:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a carbamate herbicide that is widely used in the agricultural industry to control the growth of weeds in crops. It works by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the plant's nervous system. Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has advantages in terms of its selectivity for weeds and ease of synthesis, but it also has limitations in terms of its toxicity to non-target organisms and potential to cause environmental pollution. Future research directions for Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) include studying its effects on non-target organisms, developing new formulations that are less toxic, investigating its potential as a treatment for neurological disorders, and studying its effects on soil microbiota.
Méthodes De Synthèse
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is synthesized by reacting 2-(butylmethylamino)methyl-3-pyridinecarboxylic acid with dimethyl carbamate in the presence of a base. The resulting product is then reacted with oxalic acid to form the ethanedioate salt. The final product is a white crystalline solid with a melting point of 96-98°C.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybeans, corn, and cotton. It works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
Propriétés
Numéro CAS |
169128-31-8 |
|---|---|
Nom du produit |
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Formule moléculaire |
C16H25N3O6 |
Poids moléculaire |
355.39 g/mol |
Nom IUPAC |
[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C14H23N3O2.C2H2O4/c1-5-6-10-17(4)11-12-13(8-7-9-15-12)19-14(18)16(2)3;3-1(4)2(5)6/h7-9H,5-6,10-11H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
PQJYWYLRWKREQT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Autres numéros CAS |
169128-31-8 |
Synonymes |
2-((Butylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)


![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)


![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
